molecular formula C16H28N2O4 B11811507 tert-Butyl 3-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)piperidine-1-carboxylate

tert-Butyl 3-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)piperidine-1-carboxylate

Cat. No.: B11811507
M. Wt: 312.40 g/mol
InChI Key: BLPXGULVKBFLIC-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a pyrrolidine ring, and a tert-butyl ester group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)piperidine-1-carboxylate typically involves multiple steps. One common route starts with the preparation of the piperidine ring, followed by the introduction of the pyrrolidine moiety and the tert-butyl ester group. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

tert-Butyl 3-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate or as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and pyrrolidine derivatives, such as:

  • tert-Butyl 4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)piperidine-1-carboxylate
  • tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

Uniqueness

The uniqueness of tert-Butyl 3-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)piperidine-1-carboxylate lies in its specific combination of functional groups and its potential biological activities. This compound’s structure allows for diverse chemical modifications, making it a valuable intermediate in the synthesis of various bioactive molecules.

Properties

Molecular Formula

C16H28N2O4

Molecular Weight

312.40 g/mol

IUPAC Name

tert-butyl 3-(2-oxo-2-pyrrolidin-1-ylethoxy)piperidine-1-carboxylate

InChI

InChI=1S/C16H28N2O4/c1-16(2,3)22-15(20)18-10-6-7-13(11-18)21-12-14(19)17-8-4-5-9-17/h13H,4-12H2,1-3H3

InChI Key

BLPXGULVKBFLIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)OCC(=O)N2CCCC2

Origin of Product

United States

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